molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

Cat. No.: B1663290
CAS No.: 40762-15-0
M. Wt: 348.8 g/mol
InChI Key: VOJLELRQLPENHL-UHFFFAOYSA-N
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Description

Doxefazepam is a benzodiazepine medication marketed under the brand name Doxans. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic . This compound was patented in 1972 and came into medical use in 1984 .

Preparation Methods

Doxefazepam can be synthesized by alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The reaction conditions involve the use of dimethylformamide as a solvent and sodium hydride as a base to facilitate the alkylation process.

Chemical Reactions Analysis

Doxefazepam undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Doxefazepam has several scientific research applications, including:

Mechanism of Action

Doxefazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors found throughout the brain and central nervous system. These GABA-mediated receptors are the target of most traditional benzodiazepine drugs. When benzodiazepine molecules bind to GABA-A receptors, they exert an allosteric effect that increases the inhibitory function of GABA receptors. This effect is achieved by increasing the opening frequency of the chloride channel found in GABA receptors, allowing the passage of negatively charged chloride ions into the neurons, leading to a hyperpolarized state. In this hyperpolarized state, the neuron is less likely to fire off electrical signals, resulting in a generalized depressive effect .

Properties

CAS No.

40762-15-0

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

InChI Key

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Key on ui other cas no.

40762-15-0

Synonyms

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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